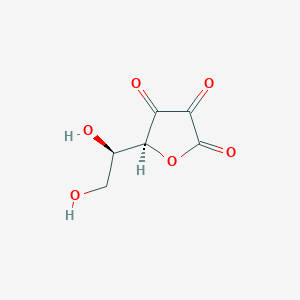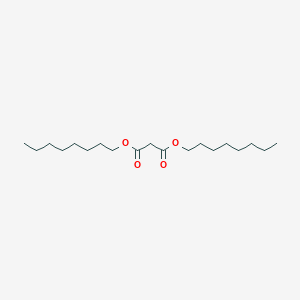
Dioctylmalonat
Übersicht
Beschreibung
It is a diester derived from malonic acid and is characterized by its relatively high molecular weight and hydrophobic nature . This compound is used in various industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Dioctyl malonate has several applications in scientific research:
Wirkmechanismus
Target of Action
Dioctyl malonate is a chemical compound with the formula C19H36O4
Mode of Action
It’s worth noting that a similar compound, docusate or dioctyl sulfosuccinate, acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . .
Biochemical Pathways
SLG-4 can transform DOP to phthalic acid (PA) via a de-esterification pathway, and then metabolize PA to protocatechuate acid, which is eventually converted to the tricarboxylic acid (TCA) cycle through a meta-cleavage pathway .
Biochemische Analyse
Biochemical Properties
Malonate, a related compound, is known to inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle . This inhibition can lead to an accumulation of succinate, a critical mediator in inflammation .
Cellular Effects
Malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration . Inhibition of SDH by malonate treatment after birth extends the window of cardiomyocyte proliferation and regeneration in juvenile mice .
Molecular Mechanism
Malonate, a related compound, is known to inhibit SDH, a key enzyme in the TCA cycle . This inhibition can lead to an accumulation of succinate, a critical mediator in inflammation .
Temporal Effects in Laboratory Settings
Malonate, a related compound, has been shown to have long-term cardioprotective effects when administered upon reperfusion in a mouse model of myocardial infarction .
Dosage Effects in Animal Models
Malonate, a related compound, has been shown to have cardioprotective effects when administered at a dose of 16 mg/kg/min for 10 minutes upon reperfusion in a mouse model of myocardial infarction .
Metabolic Pathways
Malonate, a related compound, is known to inhibit SDH, a key enzyme in the TCA cycle . This inhibition can lead to an accumulation of succinate, a critical mediator in inflammation .
Transport and Distribution
Malonate, a related compound, is known to be transported into cells via the monocarboxylate transporter 1 .
Subcellular Localization
Malonate, a related compound, is known to accumulate in the cytoplasm when SDH is inhibited .
Vorbereitungsmethoden
Dioctyl malonate can be synthesized through several methods. One common synthetic route involves the esterification of malonic acid with octanol in the presence of an acid catalyst . Another method includes the reaction of malonyl chloride with octanol under controlled conditions . Industrial production often employs these methods due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Dioctyl malonate undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
Dioctyl malonate can be compared with other malonate esters, such as diethyl malonate and dimethyl malonate . While all these compounds share a common malonate backbone, their differing alkyl groups impart unique properties:
Diethyl malonate: More commonly used in organic synthesis due to its lower molecular weight and higher reactivity.
Dimethyl malonate: Similar to diethyl malonate but with even lower molecular weight, making it more volatile and reactive.
Dioctyl malonate stands out due to its higher molecular weight and hydrophobic nature, making it particularly useful in applications requiring these properties .
Eigenschaften
IUPAC Name |
dioctyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-22-18(20)17-19(21)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVMXQFQTCJMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066138 | |
| Record name | Propanedioic acid, dioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16958-88-6 | |
| Record name | 1,3-Dioctyl propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 1,3-dioctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, 1,3-dioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, dioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Dioctyl malonate synthesis using the method described in the paper?
A: The research focuses on a greener approach to synthesizing Dioctyl malonate. The traditional methods for producing esters often involve harsh conditions or environmentally harmful catalysts. This research highlights the use of a 12-Tungstosilicic acid anchored to MCM-41 catalyst [], which demonstrates high activity in esterification reactions, including the production of Dioctyl malonate. This method offers a potentially more environmentally friendly and sustainable alternative for producing this valuable diester.
Q2: Could you elaborate on the catalytic properties of the synthesized material in relation to Dioctyl malonate production?
A: The paper showcases the efficiency of the 12-Tungstosilicic acid anchored to MCM-41 catalyst in esterification reactions []. The researchers investigated the influence of various reaction parameters like catalyst concentration, acid/alcohol molar ratio, and reaction time on the yield of Dioctyl malonate. The results indicate that this catalyst exhibits high activity, leading to high yields of Dioctyl malonate, showcasing its potential for industrial applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


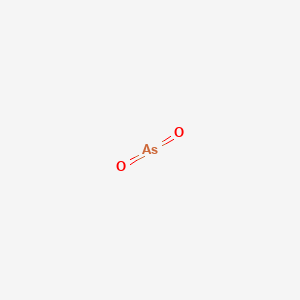
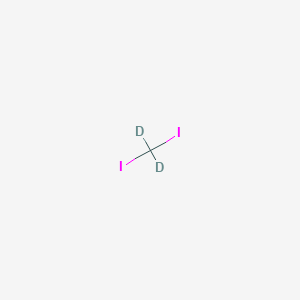
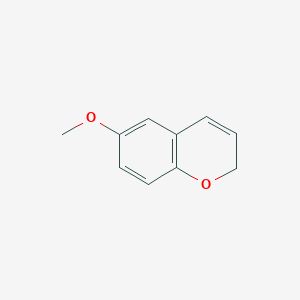
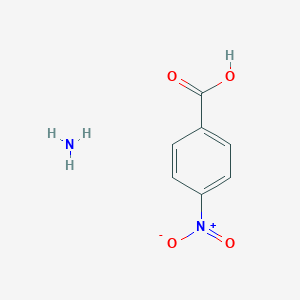
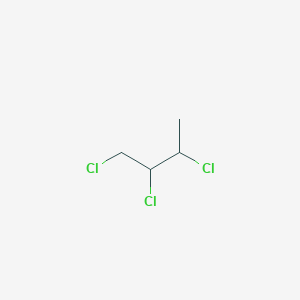
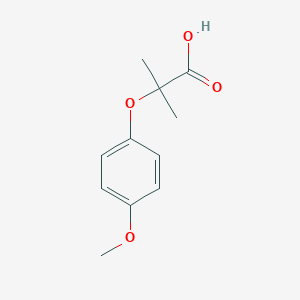

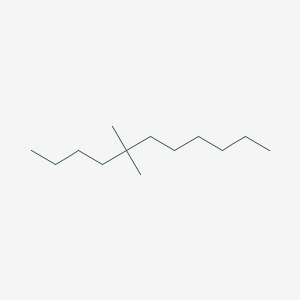
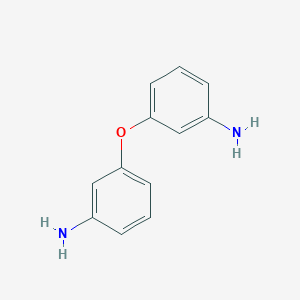
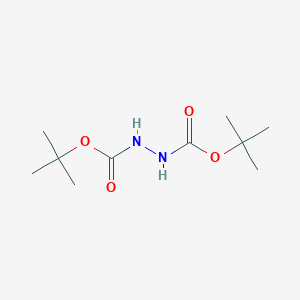
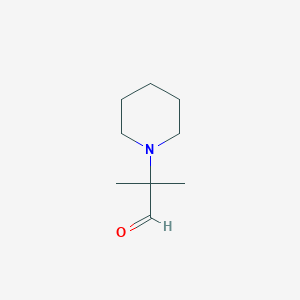
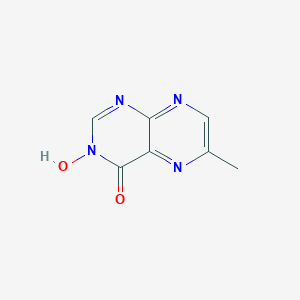
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)
